Platinum dinitrate

描述

Platinum dinitrate is not explicitly mentioned in the provided papers; however, the papers do discuss platinum complexes and their properties, which can be relevant to understanding the broader category of platinum compounds. Platinum complexes are significant in various applications, including catalysis and medicine. For instance, dinuclear platinum complexes have been synthesized with the 1,2-diaminocyclohexane (dach) carrier ligand, which shows potential as second-generation polynuclear platinum clinical candidates due to their stability in physiological conditions . Additionally, platinum complexes have been used as catalysts in the reductive N-carbonylation of dinitroarenes to produce biscarbamates, demonstrating the versatility of platinum in chemical reactions .

Synthesis Analysis

The synthesis of platinum complexes can vary based on the desired end product. In the case of dinuclear platinum complexes, the synthesis involves the use of 1,2-diaminocyclohexane as a carrier ligand, which is linked to platinum through chloride . Another synthesis method involves the catalytic activity of dichlorobis(triphenylphosphine) platinum(II) for the reductive N-carbonylation of dinitroarenes, which is performed in ethanol under specific conditions of temperature and pressure . These methods highlight the intricate procedures required to create functional platinum complexes.

Molecular Structure Analysis

The molecular structure of platinum complexes is crucial for their function and stability. The dinuclear platinum complexes mentioned in the papers are bifunctional and are connected by various polyamine linker groups. The cis-geometry of these complexes is particularly stable, which is an important factor when considering their potential use in clinical settings . The specific arrangement of atoms within these complexes determines their reactivity and interaction with other molecules.

Chemical Reactions Analysis

Platinum complexes participate in a variety of chemical reactions. For example, the dinuclear platinum complexes with the dach ligand do not undergo labilization with sulfur-containing species at physiological pH, which is a significant observation for their potential biological applications . In another instance, the platinum complex acts as a catalyst for the reductive N-carbonylation of dinitroarenes, leading to the formation of biscarbamates . These reactions showcase the reactivity of platinum complexes and their potential utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of platinum complexes are influenced by their molecular structure. The stability of the cis-geometry in dinuclear platinum complexes suggests that they may have favorable physical properties for use in biological environments . The catalytic properties of platinum complexes, as demonstrated in the synthesis of biscarbamates, indicate their chemical versatility and potential for use in industrial processes . Additionally, the shape control of platinum and palladium nanoparticles for catalysis is an area of research that highlights the importance of physical properties in determining catalytic performance .

科学研究应用

-

Temperature Measurement

- Field : Thermodynamics and Industrial Applications

- Application : Platinum Resistance Temperature Detectors (RTD) are widely used for stable and precise temperature measurement .

- Methods : The Platinum RTD PT1000 sensor is used in various measurement circuits and digital filter applications .

- Results : The precision of the temperature measurement depends on the type of sensor and measurement method. The temperature range indicates the type of sensor .

-

Electroplating

- Field : Material Science and Industrial Manufacturing

- Application : Platinum Diammino Dinitrite is used as a salt in electroplating .

- Methods : This compound is used in the electroplating process to deposit a thin layer of platinum on metal surfaces .

- Results : The electroplating process results in a protective and decorative surface finish, enhancing the corrosion resistance, wear resistance, and aesthetic appeal of the metal object .

-

Antitumor Agents

- Field : Oncology and Immunotherapy

- Application : Platinum (Pt) drugs have developed rapidly in clinical applications because of their broad and highly effective antitumor effects .

- Methods : With the rapid development of immunotherapy, Pt-based antitumor agents have gained new challenges and opportunities . Research into Pt drugs has progressed to multi-ligand and multi-functional Pt precursors .

- Results : The development of Pt-based drugs has started to move in the direction of multi-targeting, nanocarrier modification, immunotherapy and photodynamic therapy .

-

Biomedical Applications of Platinum Nanoparticles

- Field : Biomedicine and Pharmacology

- Application : Platinum nanoparticles (PtNPs) are relatively new agents that are being tested in cancer therapy .

- Methods : PtNPs have been shown to possess some intrinsic anticancer activity, probably due to their antioxidant action, which slows tumor growth . Targeting ligands can be attached to functionalized metal PtNPs to improve their tumor targeting ability .

- Results : PtNPs-based therapeutic systems can enable the controlled release of drugs, to improve the efficiency and reduce the side effects of cancer therapy .

-

Nanoenzymes

- Field : Biomedicine and Nanotechnology

- Application : Platinum nanoparticles (PtNPs) have been used as nanoenzymes due to their similar behavior to superoxide dismutase and catalase .

- Methods : The optical characteristics of PtNPs related to surface plasmon resonance (SPR) make them possible candidates as radiotherapy agents .

- Results : PtNPs have exceptional cellular biocompatibility and have shown antibacterial activity against Gram-positive and Gram-negative pathogens .

-

Drug Delivery Vehicles

- Field : Pharmacology

- Application : The nano-carriers with 1,2-bidentate carboxyl groups were synthesized and reacted with 1,2-diaminecyclohexano platinum(II) dinitrate .

- Methods : This system was found to exhibit an improved cytotoxicity against HepG-2 cells, when compared to that of free oxaliplatin .

- Results : The functionalization of the surfaces of nanoparticles can overcome the limits of medicine by increasing selectivity and thereby reducing the side effects of conventional drugs .

安全和危害

Platinum dinitrate is classified as a strong oxidizer and may cause fire or explosion . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it in its original packaging, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective clothing and eye/face protection .

属性

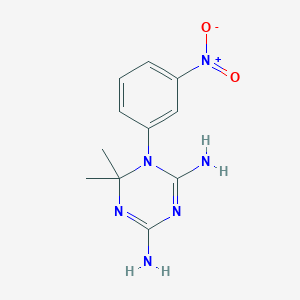

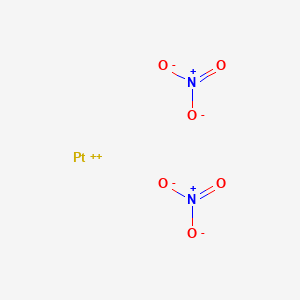

IUPAC Name |

platinum(2+);dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAHZABTSDUXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171686 | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum dinitrate | |

CAS RN |

18496-40-7 | |

| Record name | Platinum dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Platinum dinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。